![molecular formula C19H27N3S B6420228 3-(4-tert-butylphenyl)-8-ethyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione CAS No. 1325304-04-8](/img/structure/B6420228.png)
3-(4-tert-butylphenyl)-8-ethyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione
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Overview
Description
3-(4-tert-butylphenyl)-8-ethyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione, commonly referred to as TBET, is a synthetic organic compound belonging to the class of heterocyclic compounds. It is a colorless, crystalline solid with a melting point of approximately 121°C. TBET is of interest due to its potential applications in the field of medicinal chemistry.
Scientific Research Applications
TBET has been studied for its potential applications in medicinal chemistry. It has been investigated as an anti-inflammatory agent, an anti-cancer agent, and an inhibitor of the enzyme cyclooxygenase-2 (COX-2). It has also been studied for its potential use in the treatment of Alzheimer’s disease and Parkinson’s disease.
Mechanism of Action
TBET has been shown to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is responsible for the production of prostaglandins, which are involved in the inflammatory response. TBET has been shown to inhibit the production of prostaglandins, which in turn reduces inflammation.
Biochemical and Physiological Effects
TBET has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. It has been shown to reduce inflammation in animal models of arthritis, and it has been shown to inhibit the growth of cancer cells in vitro. It has also been shown to have neuroprotective effects in animal models of Alzheimer’s disease and Parkinson’s disease.
Advantages and Limitations for Lab Experiments
The main advantage of using TBET in laboratory experiments is its relatively low cost and availability. It is also relatively easy to synthesize and can be stored for long periods of time without degradation. The main limitation of using TBET is that it is a synthetic compound, and therefore its effects may not be as potent as natural compounds.
Future Directions
Future research on TBET should focus on further elucidating its mechanism of action, as well as its potential therapeutic applications. Additionally, further research should be conducted to investigate the potential side effects and toxicity of TBET. Other potential areas of research include the development of novel methods for synthesizing TBET, as well as the development of new methods for delivering TBET to target tissues. Finally, further research should be conducted to investigate the potential synergistic effects of TBET with other compounds.
Synthesis Methods
TBET has been synthesized using a variety of methods, including the Mitsunobu reaction, the Merrifield synthesis, and the Suzuki coupling reaction. The Mitsunobu reaction involves the reaction of an alcohol with a phosphine and an azide, while the Merrifield synthesis involves the reaction of an amino acid with an ester. The Suzuki coupling reaction involves the reaction of an aryl halide with an organoboron compound.
properties
IUPAC Name |
3-(4-tert-butylphenyl)-8-ethyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3S/c1-5-22-12-10-19(11-13-22)20-16(17(23)21-19)14-6-8-15(9-7-14)18(2,3)4/h6-9H,5,10-13H2,1-4H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURTZBCOVSCFLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)NC(=S)C(=N2)C3=CC=C(C=C3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Tert-butylphenyl)-8-ethyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione |
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